molecular formula C14H21NO2 B12933605 (4-Benzyl-6,6-dimethylmorpholin-3-yl)methanol

(4-Benzyl-6,6-dimethylmorpholin-3-yl)methanol

Cat. No.: B12933605
M. Wt: 235.32 g/mol
InChI Key: NFQMBJVXILGWFU-UHFFFAOYSA-N
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Description

(4-Benzyl-6,6-dimethylmorpholin-3-yl)methanol is a chemical compound with the molecular formula C14H21NO2 and a molecular weight of 235.32 g/mol . It is characterized by a morpholine ring substituted with a benzyl group and two methyl groups, making it a unique structure in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzyl-6,6-dimethylmorpholin-3-yl)methanol typically involves the reaction of 4-benzyl-6,6-dimethylmorpholine with formaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as an acid or base to facilitate the formation of the methanol group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(4-Benzyl-6,6-dimethylmorpholin-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate substitution reactions.

Major Products Formed

    Oxidation: Benzyl aldehyde or benzyl carboxylic acid.

    Reduction: Various reduced morpholine derivatives.

    Substitution: Substituted benzyl morpholine derivatives.

Scientific Research Applications

(4-Benzyl-6,6-dimethylmorpholin-3-yl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (4-Benzyl-6,6-dimethylmorpholin-3-yl)methanol exerts its effects depends on its interaction with specific molecular targets. It may interact with enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary based on the context of its use, such as in medicinal chemistry or biological research.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylmorpholine: Lacks the dimethyl substitution on the morpholine ring.

    6,6-Dimethylmorpholine: Lacks the benzyl group.

    3-Morpholinemethanol: Lacks both the benzyl and dimethyl substitutions.

Uniqueness

(4-Benzyl-6,6-dimethylmorpholin-3-yl)methanol is unique due to the combination of its benzyl and dimethyl substitutions on the morpholine ring. This unique structure can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

(4-benzyl-6,6-dimethylmorpholin-3-yl)methanol

InChI

InChI=1S/C14H21NO2/c1-14(2)11-15(13(9-16)10-17-14)8-12-6-4-3-5-7-12/h3-7,13,16H,8-11H2,1-2H3

InChI Key

NFQMBJVXILGWFU-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C(CO1)CO)CC2=CC=CC=C2)C

Origin of Product

United States

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